

Spectroscopic Profile of 3'-Acetoxy-4-chlorobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3'-Acetoxy-4-chlorobutyrophenone

Cat. No.: B1343539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3'-Acetoxy-4-chlorobutyrophenone, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents a comprehensive set of predicted spectral data based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of 3'-Acetoxy-4-chlorobutyrophenone and related structures.

Chemical Structure and Properties

IUPAC Name: 1-(3-acetoxy-4-chlorophenyl)butan-1-one

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68 g/mol

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3'-Acetoxy-4-chlorobutyrophenone**. These



predictions are derived from the known spectral characteristics of 4-chlorobutyrophenone and acetoxy-substituted aromatic rings.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **3'-Acetoxy-4-chlorobutyrophenone** (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.9 - 8.1	m	2H	Aromatic Protons (H-2', H-6')
~7.4 - 7.5	d	1H	Aromatic Proton (H-5')
~2.3	S	3H	Acetoxy Methyl Protons (-OCOCH ₃)
~3.7	t	2H	-CH ₂ -Cl
~3.1	t	2H	-C(=O)-CH ₂ -
~2.1	р	2H	-CH2-CH2-CH2-

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3'-Acetoxy-4-chlorobutyrophenone** (Solvent: CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~197	C=O (Ketone)
~169	C=O (Ester)
~150	C-3' (Aromatic)
~138	C-1' (Aromatic)
~132	C-4' (Aromatic)
~130	C-6' (Aromatic)
~128	C-5' (Aromatic)
~125	C-2' (Aromatic)
~45	-CH ₂ -Cl
~35	-C(=O)-CH ₂ -
~27	-CH2-CH2-CH2-
~21	-OCOCH₃

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 3'-Acetoxy-4-chlorobutyrophenone

Intensity	Assignment
Medium	Aromatic C-H Stretch
Medium	Aliphatic C-H Stretch
Strong	C=O Stretch (Ester)
Strong	C=O Stretch (Ketone)
Medium-Strong	Aromatic C=C Bending
Strong	C-O Stretch (Ester)
Strong	C-Cl Stretch
	Medium Medium Strong Strong Medium-Strong Strong



Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for **3'-Acetoxy-4-chlorobutyrophenone** (Electron Ionization - EI)

m/z	Possible Fragment
240/242	[M] ⁺ (Molecular Ion)
198/200	[M - CH ₂ =C=O] ⁺
183/185	[M - OCOCH₃] ⁺
139/141	[CIC ₆ H ₄ CO] ⁺
43	[CH₃CO] ⁺

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented above. These are generalized procedures and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of 3'-Acetoxy-4chlorobutyrophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.



- Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate NMR software. This includes
 Fourier transformation, phase correction, and baseline correction. Chemical shifts are
 referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

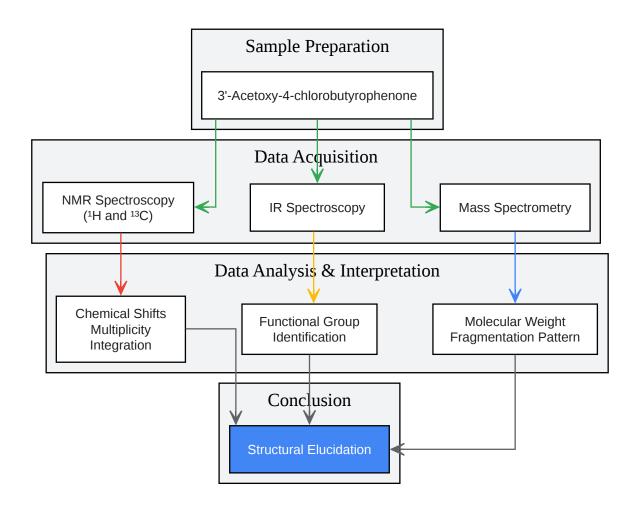
- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:



- Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 amu.
- The electron energy for EI is typically set to 70 eV.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3'-Acetoxy-4-chlorobutyrophenone**.



Click to download full resolution via product page



Caption: Workflow for the spectroscopic characterization of **3'-Acetoxy-4-chlorobutyrophenone**.

• To cite this document: BenchChem. [Spectroscopic Profile of 3'-Acetoxy-4-chlorobutyrophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343539#spectral-data-nmr-ir-ms-of-3-acetoxy-4-chlorobutyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com